[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl] acetate
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Overview
Description
[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl] acetate: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-Thiazol-2-ylcarbamoyl)phenyl] acetate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction leads to the formation of the thiazole ring, which is a key structural component of the compound . The reaction conditions often include heating and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds
Scientific Research Applications
[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl] acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of [3-(1,3-Thiazol-2-ylcarbamoyl)phenyl] acetate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting bacterial cell wall synthesis and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar heterocyclic structure and have applications in drug discovery and materials science.
1,3,4-Thiadiazoles: These derivatives are known for their antibacterial and antifungal properties.
Thiabendazole: A benzimidazole derivative with antifungal and antiparasitic activities.
Uniqueness
What sets [3-(1,3-Thiazol-2-ylcarbamoyl)phenyl] acetate apart from these similar compounds is its unique combination of the thiazole ring with a phenyl acetate moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research and industrial applications.
Properties
IUPAC Name |
[3-(1,3-thiazol-2-ylcarbamoyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-8(15)17-10-4-2-3-9(7-10)11(16)14-12-13-5-6-18-12/h2-7H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWZFDQUPQONAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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